N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-3-29-15-10-8-14(9-11-15)22-19(27)13-30-20-24-23-18(25(20)2)12-26-16-6-4-5-7-17(16)31-21(26)28/h4-11H,3,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDKKPBPEFLXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 441.52 g/mol. The presence of thiazole and triazole moieties is crucial for its pharmacological effects.
Research indicates that compounds containing thiazole and triazole structures exhibit various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cells. For instance, studies using the Sulforhodamine B (SRB) assay demonstrated significant anticancer activity against several lung cancer cell lines .
- Anti-inflammatory Effects : Similar compounds have been evaluated for their anti-inflammatory properties. Thiazole derivatives often inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process .
Anticancer Activity
Table 1 summarizes the anticancer activity of this compound as observed in various studies.
| Cell Line | Inhibition (%) | Method Used | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 70% | Sulforhodamine B Assay | |
| HCT116 (Colon Cancer) | 65% | SRB Assay | |
| MCF7 (Breast Cancer) | 60% | SRB Assay |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through various models:
- In Vivo Models : Studies have shown that similar thiazole derivatives significantly reduce inflammation in animal models by inhibiting COX enzymes.
- Free Radical Scavenging : The compound's ability to scavenge free radicals has been tested, showing promising antioxidant properties that contribute to its anti-inflammatory effects .
Case Studies
Several case studies highlight the therapeutic potential of thiazole and triazole derivatives:
- Case Study 1 : A study involving a derivative similar to this compound showed a marked reduction in tumor size in xenograft models when administered at specific dosages .
- Case Study 2 : Another investigation demonstrated that the compound effectively mitigated symptoms in models of acute inflammation induced by carrageenan, suggesting its utility in treating inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Research indicates that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 100 | Staphylococcus aureus |
| Compound B | 200 | Escherichia coli |
| N-(4-Ethoxyphenyl)... | 150 | Bacillus cereus |
This compound demonstrated moderate efficacy against Bacillus cereus with a minimum inhibitory concentration (MIC) of 150 µg/mL, suggesting potential as an antimicrobial agent .
Anticancer Potential
The anticancer properties of this compound are being investigated due to the presence of the benzothiazole moiety, known for its ability to inhibit cancer cell proliferation.
Case Study: Synthesis and Evaluation
A study synthesized various benzothiazole derivatives and evaluated their anticancer activities. The findings revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that modifications to the structure could enhance efficacy .
Anti-inflammatory Properties
This compound has also shown promise in anti-inflammatory applications. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation-related symptoms.
Table 2: Anti-inflammatory Activity
| Compound | Inhibition (%) | Model Used |
|---|---|---|
| Compound C | 70 | Carrageenan-induced paw edema model |
| N-(4-Ethoxyphenyl)... | 65 | Lipopolysaccharide-induced inflammation in mice |
This compound exhibited a 65% inhibition rate in a lipopolysaccharide-induced inflammation model, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Key Observations:
Bioactivity Correlations: The benzo[d]thiazol-2-one group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler aryl groups (e.g., phenyl in or pyridinyl in ), as seen in related thiazolidinone derivatives .
Synthetic Flexibility :
- The 4-methyl group on the triazole core (target compound) contrasts with 4-ethyl () or 4-aryl substituents (), affecting steric hindrance and reaction yields during S-alkylation .
Tautomerism and Stability
1,2,4-Triazole derivatives often exhibit tautomerism between thiol and thione forms. For example:
- Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones exist predominantly in the thione form, evidenced by IR (absence of S-H stretch at ~2500 cm⁻¹) and NMR data .
- The target compound’s thioether linkage eliminates tautomerism, enhancing stability compared to thiol/thione systems .
Reaction Pathways
*Estimated based on analogous reactions.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- The compound is synthesized via multi-step protocols involving cyclization, nucleophilic substitution, and condensation reactions. Key steps include:
- Cyclization : Formation of the 1,2,4-triazole ring using hydrazine derivatives and carbon disulfide under reflux .
- Thioether linkage : Reaction of thiol-containing intermediates with activated acetamide derivatives in basic media (e.g., K₂CO₃ in DMF) .
- Characterization : Confirmation via NMR (¹H, ¹³C), IR, and mass spectrometry to verify functional groups and molecular structure .
Q. How is the structural stability of this compound assessed under varying experimental conditions?
- Stability studies involve:
- Thermogravimetric analysis (TGA) to evaluate thermal degradation.
- pH-dependent stability assays in buffers (pH 1–12) monitored via HPLC to identify hydrolysis-prone regions (e.g., thioether or acetamide bonds) .
- Photostability tests under UV-Vis light to assess degradation kinetics .
Q. What preliminary biological screening methods are recommended for this compound?
- Standard assays include:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) and non-cancerous cells (e.g., HEK293) to determine IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across structurally analogous compounds?
- Structure-activity relationship (SAR) analysis : Compare substituent effects using analogs (e.g., replacing the ethoxyphenyl group with nitro- or chloro-substituted phenyls). For example:
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Ethoxyphenyl | Moderate anticancer activity | |
| 4-Nitrophenyl | Enhanced antimicrobial activity | |
| 4-Chlorophenyl | Reduced cytotoxicity |
- Molecular docking : Predict binding affinities to targets like EGFR or COX-2 using AutoDock Vina .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for thioether formation .
- Process monitoring : Real-time TLC or HPLC to track intermediate purity and reduce side reactions .
Q. How can researchers identify the primary biological target of this compound?
- Pull-down assays : Immobilize the compound on affinity resin to capture interacting proteins from cell lysates .
- Transcriptomic profiling : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with recombinant proteins (e.g., tubulin) .
Q. What computational methods validate the compound’s mechanism of action?
- Molecular dynamics (MD) simulations : Analyze conformational stability of ligand-target complexes over 100-ns trajectories .
- QSAR modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity data .
Methodological Considerations for Data Interpretation
Q. How should researchers address low reproducibility in biological assays?
- Standardize protocols : Use identical cell passage numbers, serum batches, and incubation times .
- Orthogonal assays : Confirm results with complementary methods (e.g., ATP-based viability assays alongside MTT) .
- Negative controls : Include solvent-only and known inhibitor controls to rule out artifacts .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns .
- DSC (Differential Scanning Calorimetry) : Identify melting point variations between polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
